molecular formula C6H9NaO3 B2678144 Sodium 3-(oxetan-2-yl)propanoate CAS No. 1955560-80-1

Sodium 3-(oxetan-2-yl)propanoate

Cat. No. B2678144
CAS RN: 1955560-80-1
M. Wt: 152.125
InChI Key: YGQVHRWSULNDRG-UHFFFAOYSA-M
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Description

Sodium 3-(oxetan-2-yl)propanoate , also known as sodium propionate , is a chemical compound with the molecular formula C₃H₅NaO₂ . It is the sodium salt of propionic acid. This white crystalline solid is deliquescent in moist air . The compound is commonly used in various applications due to its interesting properties.


Synthesis Analysis

The synthesis of sodium 3-(oxetan-2-yl)propanoate involves the reaction of propionic acid with sodium carbonate or sodium hydroxide . The resulting compound is a polymeric structure featuring trigonal prismatic Na⁺ centers bonded to six oxygen ligands provided by the carboxylates. The compound has a layered structure, with hydrophobic ethyl groups projecting .


Molecular Structure Analysis

The molecular structure of sodium 3-(oxetan-2-yl)propanoate consists of the sodium cation (Na⁺) coordinated to the propionate anion. The anhydrous form exhibits a polymeric structure, with the carboxylate groups forming a layered arrangement. The ethyl groups contribute to the hydrophobic nature of the compound .

Scientific Research Applications

Selective Reducing Agents in Organic Synthesis

Sodium cyanohydridoborate (NaBH3CN) demonstrates broad utility as a selective reducing agent for a variety of organic functional groups. Its reduction capabilities are highly dependent on pH, showcasing a versatile tool for synthesizing primary, secondary, or tertiary amines via reductive amination of carbonyl groups. This research illustrates the potential of sodium-based compounds in facilitating complex organic transformations (Borch, Bernstein, & Durst, 1971).

Interaction with Saccharides

The study of sodium 3-(trihydroxygermyl)propanoate interactions with monosaccharides via nuclear magnetic resonance revealed that this compound forms complexes with saccharides, indicating a preference for fructose over glucose. These findings suggest sodium compounds' potential in studying and influencing biological processes involving sugar compounds, glycoproteins, and glucolipids (Shimada et al., 2015).

Electrochemical Applications

An electrocatalytic reactor utilizing a sodium compound for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to sodium 2,2,3,3-tetrafluoropropionate showcases the potential of sodium-based reactants in green chemistry and selective chemical synthesis. This work highlights the ability of sodium compounds to facilitate environmentally friendly chemical processes with high selectivity and efficiency (Wang et al., 2014).

Luminescence and Structural Analysis

Research on the luminescence properties of sodium salts with specific organic ligands reveals the relationship between structural features and luminescence behavior. Such studies can contribute to the development of new materials with desired optical properties for applications in sensors, displays, and lighting technologies (Tafeenko et al., 2009).

Hydration Studies in Aqueous Solutions

Investigations into the hydration of sodium propanoate and sodium butanoate in aqueous solutions enhance our understanding of solute-solvent interactions. This research is crucial for fields like solution chemistry, where the behavior of ions in solvents can influence reactions, formulations, and material properties (Rahman, Hefter, & Buchner, 2013).

properties

IUPAC Name

sodium;3-(oxetan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVHRWSULNDRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(oxetan-2-yl)propanoate

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